4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole is a complex organic compound characterized by the presence of bromomethyl, methyl, phenoxy, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl and phenoxy groups under controlled conditions. Industrial production methods may involve the use of specialized reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O/c1-18-11(19-8-5-3-2-4-6-8)9(7-13)10(17-18)12(14,15)16/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVOLPZNXRNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CBr)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640427 | |
Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-72-3 | |
Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912569-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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